molecular formula C24H28F2N2O4 B13080735 1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone

1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone

Katalognummer: B13080735
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: KALRQORCIWJUIG-SOYKGTTHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a difluorophenyl group, a hydroxyimino group, and a piperidinyl group, making it an interesting subject for chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone typically involves multiple steps. One common method includes the reaction of 2,4-difluorobenzaldehyde with hydroxylamine to form the hydroxyimino intermediate. This intermediate is then reacted with piperidine to form the piperidinyl derivative. The final step involves the reaction of this derivative with 3-methoxyphenyl ethanone under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .

Wissenschaftliche Forschungsanwendungen

1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
  • Methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate

Uniqueness

1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C24H28F2N2O4

Molekulargewicht

446.5 g/mol

IUPAC-Name

1-[4-[3-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone

InChI

InChI=1S/C24H28F2N2O4/c1-16(29)18-4-7-22(23(14-18)31-2)32-13-3-10-28-11-8-17(9-12-28)24(27-30)20-6-5-19(25)15-21(20)26/h4-7,14-15,17,30H,3,8-13H2,1-2H3/b27-24+

InChI-Schlüssel

KALRQORCIWJUIG-SOYKGTTHSA-N

Isomerische SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)/C(=N\O)/C3=C(C=C(C=C3)F)F)OC

Kanonische SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(=NO)C3=C(C=C(C=C3)F)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.